N'-(4-nitrophenyl)benzohydrazide
Overview
Description
Synthesis Analysis
The synthesis of N'-(4-nitrophenyl)benzohydrazide derivatives involves the reaction of benzoyl hydrazide with different substituents to form various benzohydrazide compounds. For example, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide in refluxing ethanol produces a specific benzohydrazide compound, which is then characterized by NMR spectroscopy and single-crystal X-ray structure study (Asegbeloyin et al., 2014). These methods are crucial for confirming the successful synthesis and identifying the molecular structure of the synthesized compounds.
Molecular Structure Analysis
The crystal structure of benzohydrazide derivatives provides insight into their molecular configuration. For instance, benzoic acid 4-nitrobenzylidenhydrazide has been found to have a non-planar structure overall, with substituents at the azomethine N-C bond in the E-position. This arrangement influences the compound's crystalline state and intermolecular interactions, such as hydrogen bonding (Chumakov et al., 2005).
Chemical Reactions and Properties
N'-(4-nitrophenyl)benzohydrazide compounds engage in various chemical reactions forming complexes with metals like Co(II), Ni(II), and Cu(II), as seen in the synthesis of different ligands and their metal complexes. These reactions are important for exploring the compound's potential as ligands in coordination chemistry and their biological activities. The coordination behavior, magnetic measurements, and spectral studies provide a deep understanding of these compounds' chemical properties (Asegbeloyin et al., 2014).
Scientific Research Applications
Anti-inflammatory Activity : Compounds containing benzohydrazides, including those with a 4-nitrophenylacetohydrazide moiety, have demonstrated significant anti-inflammatory properties, as shown in a study evaluating their effects using the carrageenan paw edema method (Reddy & Kathale, 2017).
Acetylation Reaction Study : Benzohydrazide derivatives were studied for their reactivity towards acetylation reactions, providing insights into the kinetics and mechanisms of such chemical processes (Campodónico et al., 2010).
Cytotoxic Activity : Certain aroylhydrazones, including 4-nitro-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide, have been synthesized and analyzed for their cytotoxic activity against breast cancer and human prostate adenocarcinoma cell lines. These compounds also showed potential as non-linear optical (NLO) materials (Singh et al., 2017).
Liquid Crystalline Behavior : Hydrazide derivatives containing alkoxyazobenzene, with nitro terminal groups, exhibit unique liquid crystalline properties, which are influenced by hydrogen bonding and dipole-dipole interactions (Bai et al., 2014).
Antimicrobial and Antioxidant Properties : Substituted-N′-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs have been found to exhibit significant antioxidant, anti-inflammatory, and antimicrobial activity (Bala et al., 2013).
Molecular Structure Analysis : Research on N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate provided insights into its molecular structure and intermolecular interactions, contributing to the understanding of such compounds' properties (Zhou et al., 2011).
Future Directions
While specific future directions for N’-(4-nitrophenyl)benzohydrazide were not found in the search results, the study of the catalytic reduction of 4-nitrophenol by nanostructured materials is a topic of ongoing research . This suggests that N’-(4-nitrophenyl)benzohydrazide and similar compounds could be of interest in the development of new catalysts.
properties
IUPAC Name |
N'-(4-nitrophenyl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13(10-4-2-1-3-5-10)15-14-11-6-8-12(9-7-11)16(18)19/h1-9,14H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMHIEVGMFNTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148748 | |
Record name | Benzoic acid, 2-(p-nitrophenyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-nitrophenyl)benzohydrazide | |
CAS RN |
1088-95-5 | |
Record name | Benzoic acid, 2-(4-nitrophenyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1088-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(p-nitrophenyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC56923 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(p-nitrophenyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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